1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one
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Overview
Description
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions . Industrial production methods often employ deep eutectic solvents (DES) to enhance yield and simplify the work-up procedure .
Chemical Reactions Analysis
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one: Known for its antimicrobial properties.
Methyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H7ClIN3O |
---|---|
Molecular Weight |
335.53 g/mol |
IUPAC Name |
1-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClIN3O/c1-4-8(11)9-12-6(5(2)15)3-7(10)14(9)13-4/h3H,1-2H3 |
InChI Key |
KZLFIDWXQMTSEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1I)C(=O)C)Cl |
Origin of Product |
United States |
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